3-Ethyl-4-iodophenol
CAS No.: 156878-64-7
Cat. No.: VC21138525
Molecular Formula: C8H9IO
Molecular Weight: 248.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156878-64-7 |
|---|---|
| Molecular Formula | C8H9IO |
| Molecular Weight | 248.06 g/mol |
| IUPAC Name | 3-ethyl-4-iodophenol |
| Standard InChI | InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 |
| Standard InChI Key | WCNJZXNVVBMBJW-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)O)I |
| Canonical SMILES | CCC1=C(C=CC(=C1)O)I |
Introduction
Chemical Identity and Physical Properties
3-Ethyl-4-iodophenol is a substituted phenol characterized by an ethyl group at the 3-position (meta) and an iodine atom at the 4-position (para) of the phenol ring. Its molecular structure gives rise to a unique set of chemical and physical properties that make it valuable in various scientific applications.
Basic Identifiers
The compound is uniquely identified through several standardized chemical identifiers, as presented in the following table:
| Property | Value |
|---|---|
| Chemical Name | 3-Ethyl-4-iodophenol |
| CAS Registry Number | 156878-64-7 |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.063 g/mol |
| DSSTox Substance ID | DTXSID30438615 |
| Wikidata ID | Q82254409 |
| InChI | InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 |
| InChI Key | WCNJZXNVVBMBJW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=C1)O)I |
The compound is also known by various synonyms, including SCHEMBL4652298, MFCD11101054, MB09270, and A855223 .
Structural Features
The molecular structure of 3-Ethyl-4-iodophenol features a benzene ring with three substituents:
-
A hydroxyl (-OH) group at position 1, making it a phenol derivative
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An ethyl (-CH₂CH₃) group at position 3 (meta to the hydroxyl)
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An iodine atom at position 4 (para to the hydroxyl)
This specific substitution pattern creates a distinct electronic environment that influences the compound's reactivity. The ethyl group contributes electron density to the aromatic ring through an inductive effect, while the iodine atom, being both electronegative and capable of resonance effects, creates interesting electronic distribution within the molecule .
Chemical Reactivity and Reactions
The reactivity of 3-Ethyl-4-iodophenol is largely determined by its functional groups: the phenolic hydroxyl group and the carbon-iodine bond, both of which participate in characteristic reactions.
Nucleophilic Aromatic Substitution
One of the most significant reaction pathways for 3-Ethyl-4-iodophenol involves nucleophilic aromatic substitution. The iodine atom at the para position can be replaced by various nucleophiles, making this compound an excellent starting material for synthesizing more complex molecules.
The general reaction can be represented as:
-
3-Ethyl-4-iodophenol + Nu⁻ → 3-Ethyl-4-Nu-phenol + I⁻
Where Nu⁻ represents various nucleophiles such as amines, thiols, or alkoxides.
Oxidation-Reduction Reactions
The phenolic hydroxyl group readily participates in oxidation reactions, leading to the formation of quinones. These oxidation products are important intermediates in electron transfer processes in biological systems.
The oxidation reaction typically proceeds as follows:
-
3-Ethyl-4-iodophenol + [O] → 3-Ethyl-4-iodocyclohexadienone + H⁺
Conversely, the compound can undergo reduction reactions, particularly at the carbon-iodine bond, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions
The aromatic ring in 3-Ethyl-4-iodophenol can participate in various coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. These reactions exploit the carbon-iodine bond to form new carbon-carbon bonds, enabling the synthesis of more complex structures.
Synthetic Applications
3-Ethyl-4-iodophenol serves as a versatile building block in organic synthesis due to its functional groups and reactive sites.
Synthesis of Benzofuran Derivatives
The compound plays a significant role in the synthesis of benzofuran derivatives through radical coupling reactions. These derivatives have potential applications in pharmaceutical and agrochemical industries.
| Reaction Type | Product Class | Typical Yield |
|---|---|---|
| Radical Coupling | Benzofuran Derivatives | Moderate to Excellent (50-85%) |
Palladium-Catalyzed Reactions
In palladium-catalyzed reactions, 3-Ethyl-4-iodophenol can be transformed into spirocyclic compounds with potential biological activities relevant to drug development.
| Reaction | Catalyst | Product Type | Yield Range |
|---|---|---|---|
| Allylic Substitution/Heck | Pd(0) complexes | Spirocyclic Compounds | 53-86% |
Comparison with Related Compounds
Understanding the unique reactivity of 3-Ethyl-4-iodophenol requires comparison with structurally similar compounds:
| Compound | Structural Difference | Impact on Reactivity |
|---|---|---|
| 4-Iodophenol | Lacks ethyl group | Less hydrophobic; different electronic distribution |
| 3-Ethylphenol | Lacks iodine atom | Cannot participate in halogen-specific reactions |
| 4-Ethyl-2-iodophenol | Different substitution pattern | Different steric and electronic properties |
The specific positioning of the ethyl group and iodine atom in 3-Ethyl-4-iodophenol provides a unique reactivity profile distinct from its structural isomers .
Biological Activity and Medicinal Applications
The structural characteristics of 3-Ethyl-4-iodophenol suggest potential biological activities that could be exploited in medicinal chemistry.
Antioxidant Properties
Like many phenolic compounds, 3-Ethyl-4-iodophenol may possess antioxidant properties due to its ability to scavenge free radicals. This property could have implications for protecting cells from oxidative stress, potentially reducing the risk of chronic diseases associated with oxidative damage.
Structure-Activity Relationships
The specific arrangement of functional groups in 3-Ethyl-4-iodophenol contributes to its biological activity. The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the iodine atom introduces halogen bonding capabilities that can influence interactions with biological targets.
Analytical Methods and Identification
Accurately identifying and quantifying 3-Ethyl-4-iodophenol in various matrices requires specific analytical techniques.
Spectroscopic Identification
The compound can be characterized using various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen and carbon environments in the molecule
-
Infrared Spectroscopy (IR): Identifies functional groups, particularly the phenolic OH
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern
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UV-Visible Spectroscopy: Measures electronic transitions characteristic of substituted phenols
Chromatographic Analysis
For separation and quantification, chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography) coupled with mass spectrometry provide high sensitivity and specificity.
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